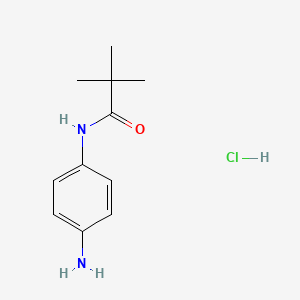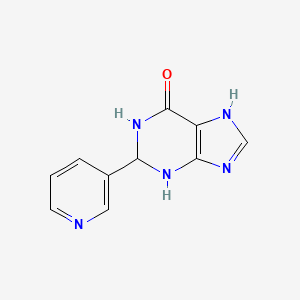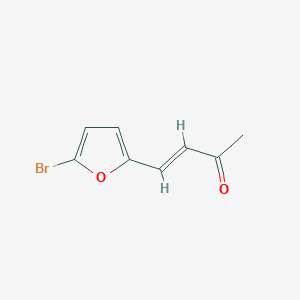
4-(5-Bromofuran-2-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Bromofuran-2-yl)but-3-en-2-one is an organic compound with the molecular formula C8H7BrO2 It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromofuran-2-yl)but-3-en-2-one typically involves the bromination of furan derivatives followed by further functionalization. One common method is the bromination of 2-furylmethanol to obtain 5-bromo-2-furylmethanol, which is then subjected to oxidation to form 5-bromo-2-furaldehyde. This intermediate can undergo aldol condensation with acetone to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Bromofuran-2-yl)but-3-en-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Bromofuran-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(5-Bromofuran-2-yl)but-3-en-2-one involves its interaction with various molecular targets. The bromine atom and the conjugated enone system make it a reactive electrophile, which can participate in various chemical reactions. The compound can form reactive intermediates that interact with nucleophiles, leading to the formation of new chemical bonds. These interactions are crucial in its applications in organic synthesis and medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-formylfuran: Similar structure but with a formyl group instead of the enone system.
(4-Bromofuran-2-yl)methanamine: Contains an amine group instead of the enone system.
5-Bromo-2-furylmethanol: Contains a hydroxyl group instead of the enone system
Uniqueness
4-(5-Bromofuran-2-yl)but-3-en-2-one is unique due to its conjugated enone system, which imparts specific reactivity and makes it a valuable intermediate in organic synthesis. The presence of the bromine atom also allows for further functionalization through substitution reactions, enhancing its versatility in chemical research and industrial applications.
Propiedades
Fórmula molecular |
C8H7BrO2 |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
(E)-4-(5-bromofuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7BrO2/c1-6(10)2-3-7-4-5-8(9)11-7/h2-5H,1H3/b3-2+ |
Clave InChI |
UWWSOMAVGKWODG-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC=C(O1)Br |
SMILES canónico |
CC(=O)C=CC1=CC=C(O1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


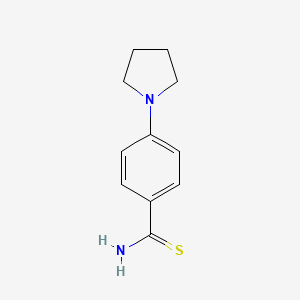

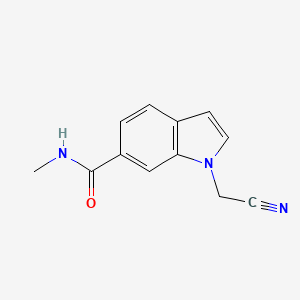
![{1-[(Methylsulfanyl)methyl]cyclopropyl}methanol](/img/structure/B15323364.png)

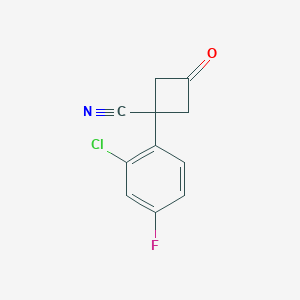
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)
![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)


